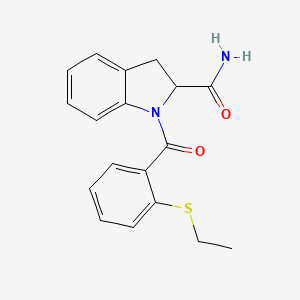

1-(2-(Ethylthio)benzoyl)indoline-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-(Ethylthio)benzoyl)indoline-2-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields .

Wirkmechanismus

Target of Action

The primary target of 1-(2-(Ethylthio)benzoyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with MmpL3, inhibiting its function . This interaction disrupts the normal function of MmpL3, leading to a halt in the growth of Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of MmpL3 affects the biosynthesis of the cell wall of Mycobacterium tuberculosis . This disruption in the cell wall synthesis pathway leads to the bacterium’s inability to maintain its structural integrity, resulting in its death .

Pharmacokinetics

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , suggesting a potential for good bioavailability

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . It has also shown cytotoxic activities against certain cancer cell lines, such as paediatric glioblastoma multiforme (GBM) cell line KNS42 .

Biochemische Analyse

Biochemical Properties

1-(2-(Ethylthio)benzoyl)indoline-2-carboxamide belongs to the class of indole-2-carboxamides . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Cellular Effects

Some indole-2-carboxamides have shown promising antiproliferative activity, suggesting potential cytotoxic effects .

Vorbereitungsmethoden

The synthesis of 1-(2-(Ethylthio)benzoyl)indoline-2-carboxamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can then be further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Chemischer Reaktionen

1-(2-(Ethylthio)benzoyl)indoline-2-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include titanium(III) chloride for reduction and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indole ring or the ethylthio group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antitubercular Activity

Recent studies have highlighted the antitubercular properties of indole-2-carboxamide derivatives, including 1-(2-(Ethylthio)benzoyl)indoline-2-carboxamide. Research indicates that compounds within this class exhibit significant activity against multi-drug resistant strains of Mycobacterium tuberculosis. For instance, several indole-2-carboxamides have been shown to possess minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting their effectiveness as potential anti-TB agents .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies have demonstrated that indole-2-carboxamide derivatives can inhibit the proliferation of various cancer cell lines, including pediatric glioblastoma multiforme (GBM). The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest in tumor cells . The ability of these compounds to cross the blood-brain barrier further enhances their therapeutic potential against brain tumors .

Structural and Synthetic Insights

Synthesis and Modification

The synthesis of this compound typically involves the acylation of indoline derivatives with ethylthio-substituted benzoyl chlorides. This synthetic pathway allows for structural modifications that can enhance biological activity and selectivity against target pathogens or tumor cells. For example, variations in the substituents on the benzoyl moiety can lead to different pharmacological profiles, making it possible to tailor compounds for specific therapeutic applications .

Case Study: Antitubercular Efficacy

A study conducted by researchers synthesized a series of indole-2-carboxamide analogues, including this compound. The compounds were evaluated for their antitubercular activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Results indicated that certain analogues exhibited MIC values as low as 0.012 μM, demonstrating potent activity without significant cytotoxicity to mammalian cells .

Case Study: Antitumor Activity

Another investigation focused on the antiproliferative effects of indole-2-carboxamides on pediatric GBM cell lines. The study assessed various derivatives for their ability to induce apoptosis and inhibit cell growth. Notably, one compound showed a significant reduction in cell viability at concentrations below 10 μM, suggesting a promising lead for further development .

Vergleich Mit ähnlichen Verbindungen

1-(2-(Ethylthio)benzoyl)indoline-2-carboxamide can be compared with other indole derivatives, such as indole-3-acetic acid and indole-2-carboxamide . While these compounds share a common indole scaffold, they differ in their specific functional groups and biological activities. For example, indole-3-acetic acid is a plant hormone involved in growth regulation, whereas indole-2-carboxamide derivatives have shown antitubercular and anticancer activities

Biologische Aktivität

1-(2-(Ethylthio)benzoyl)indoline-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C15H16N2O2S

- CAS Number : 1103514-01-7

The presence of an ethylthio group and an indoline moiety contributes to its unique biological profile.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. A study demonstrated its efficacy against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast) | 5.4 |

| HepG2 (liver) | 3.8 |

| A549 (lung) | 4.1 |

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown antimicrobial properties. It has been tested against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These findings indicate potential applications in treating infections caused by resistant bacterial strains .

The mechanism through which this compound exerts its biological effects is believed to involve:

- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.

- Induction of Apoptosis : It appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Interference with Bacterial Cell Walls : Its antimicrobial activity may stem from disrupting bacterial cell wall synthesis or function.

Case Study 1: Anticancer Efficacy

In a recent study, researchers evaluated the compound's effect on MDA-MB-231 breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability, with an IC50 value of 5.4 µM. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties against Staphylococcus aureus. The compound demonstrated an MIC of 16 µg/mL, indicating strong antibacterial activity. The study concluded that this compound could be a promising lead for developing new antibiotics .

Eigenschaften

IUPAC Name |

1-(2-ethylsulfanylbenzoyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-2-23-16-10-6-4-8-13(16)18(22)20-14-9-5-3-7-12(14)11-15(20)17(19)21/h3-10,15H,2,11H2,1H3,(H2,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGIBQAHCGRZTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2C(CC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.